molecular formula C7H12O2 B156097 4-(Hydroxymethyl)cyclohexanone CAS No. 38580-68-6

4-(Hydroxymethyl)cyclohexanone

Cat. No.: B156097
CAS No.: 38580-68-6
M. Wt: 128.17 g/mol
InChI Key: KHMBXNKCMNGLKG-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)cyclohexanone is an organic compound with the molecular formula C7H12O2. It is a cyclohexanone derivative where a hydroxymethyl group is attached to the fourth carbon of the cyclohexane ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Properties

IUPAC Name

4-(hydroxymethyl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c8-5-6-1-3-7(9)4-2-6/h6,8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHMBXNKCMNGLKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40512455
Record name 4-(Hydroxymethyl)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40512455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38580-68-6
Record name 4-(Hydroxymethyl)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40512455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Hydroxymethyl)cyclohexan-1-one
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Preparation Methods

Acid/Base-Catalyzed Aldol Condensation

The most widely reported method involves the condensation of cyclohexanone with formaldehyde under acidic or basic conditions. Cyclohexanone undergoes nucleophilic addition with formaldehyde, followed by dehydration to form the hydroxymethyl derivative.

Reaction Conditions:

  • Catalysts: Hydrochloric acid, sodium hydroxide, or amine bases (e.g., pyrrolidine).

  • Solvents: Water, ethanol, or methanol.

  • Temperature: 60–80°C for 6–12 hours.

  • Yield: 65–75% (laboratory scale).

Mechanistic Insight:
The reaction proceeds via enolate formation, where the base deprotonates cyclohexanone, enabling nucleophilic attack on formaldehyde. Acidic conditions favor protonation of the carbonyl, enhancing electrophilicity.

Industrial Adaptation:
Continuous flow reactors improve efficiency, achieving >85% yield with reduced side products (e.g., over-condensation).

Hydrogenation of 4-(Hydroxymethyl)cyclohexanecarboxylic Acid Derivatives

Hydrolysis of Distillation By-Products

Patent WO2011040766A2 describes the recovery of this compound from by-products generated during 1,4-di(hydroxymethyl)cyclohexane production.

Procedure:

  • Starting Material: Distillation residues containing 4-(hydroxymethyl)cyclohexylmethyl esters.

  • Hydrolysis: Treatment with NaOH (10–20%) at 80–100°C for 4–6 hours.

  • Extraction: Solvent extraction (toluene, ethyl acetate) followed by neutralization.

  • Yield: 70–80% purity after crystallization.

Advantages:

  • Utilizes industrial waste streams.

  • Scalable with minimal purification steps.

Oxidation of 4-(Hydroxymethyl)cyclohexanol

Catalytic Oxidation with Hydrogen Peroxide

Patent CN105152884A outlines the oxidation of 4-methoxycyclohexanol to 4-methoxycyclohexanone, adaptable for hydroxymethyl derivatives.

Modified Protocol for this compound:

  • Substrate: 4-(Hydroxymethyl)cyclohexanol.

  • Oxidizing Agent: Hydrogen peroxide (30–50%) with phosphotungstic acid catalyst.

  • Conditions: 70–90°C in a tubular reactor, 1–3 hours.

  • Yield: >95% conversion, 90–98% isolated yield after solvent extraction.

Key Parameters:

  • Catalyst loading: 5–10 wt%.

  • Solvent: Water or ethylene dichloride.

Deprotection of Silyl-Protected Intermediates

Silyl Ether Deprotection

Patent US7396953B2 details a multi-step synthesis where this compound is obtained via deprotection of a tert-butyldimethylsilyl (TBS) group.

Steps:

  • Protection: Reaction of this compound with TBSCl in DMF.

  • Intermediate: 4-(TBS-oxymethyl)cyclohexanone.

  • Deprotection: Treatment with tetrabutylammonium fluoride (TBAF) in THF.

  • Yield: 85–90%.

Applications:

  • Preferred in pharmaceutical synthesis for high purity.

  • Compatible with sensitive functional groups.

Comparative Analysis of Methods

Method Conditions Yield Scale Complexity
Aldol CondensationAcid/Base, 60–80°C65–75%Lab/IndustrialLow
HydrolysisNaOH, 80–100°C70–80%IndustrialModerate
OxidationH₂O₂, 70–90°C90–98%Lab/IndustrialHigh
DeprotectionTBAF, RT85–90%LabHigh

Key Findings:

  • Aldol Condensation: Cost-effective but moderate yield.

  • Oxidation: High yield but requires precise catalyst control.

  • Deprotection: High purity but economically less viable for large-scale production.

Emerging Techniques and Optimization

Enzymatic Catalysis

Recent studies explore lipase-catalyzed kinetic resolution for enantioselective synthesis, though industrial adoption remains limited.

Microwave-Assisted Synthesis

Reduces reaction time by 50–70% in aldol condensation, enhancing energy efficiency .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
4-(Hydroxymethyl)cyclohexanone serves as an important intermediate in the synthesis of complex organic molecules. It is utilized in the preparation of various derivatives through reactions such as oxidation, reduction, and substitution. The compound can be oxidized to form carboxylic acids or reduced to yield 4-(Hydroxymethyl)cyclohexanol.

Polymer Production
This compound is also employed in the production of high-performance materials, including synthetic resins and polymers. Its reactivity allows it to be integrated into polymer chains, enhancing material properties such as strength and durability .

Biological Applications

Enzyme-Catalyzed Reactions
In biological research, this compound is studied for its interactions with enzymes. It may act as a substrate for various enzyme-catalyzed reactions involving cyclohexanone derivatives. Understanding these interactions can provide insights into metabolic pathways and potential therapeutic targets.

Pharmaceutical Development
The compound is used in the synthesis of pharmaceutical agents. For instance, derivatives of this compound have been explored for their potential as JAK1 inhibitors and Mer kinase inhibitors, which are relevant in treating conditions like pediatric acute lymphoblastic leukemia .

Case Studies

Synthesis of Carbocyclic Nucleosides
Recent studies have investigated the use of this compound in synthesizing carbocyclic nucleoside analogues. These compounds have shown promise for antiviral activity against viruses like coxsackie B4. The research highlights the compound's utility in developing new therapeutic agents .

Environmental Impact Studies
The compound has been involved in environmental studies, particularly concerning its behavior in water systems following chemical spills. Investigations into the degradation and toxicity of related compounds emphasize the importance of understanding this compound's environmental fate and its implications for public health .

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)cyclohexanone depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and binding properties.

Comparison with Similar Compounds

    Cyclohexanone: Lacks the hydroxymethyl group, making it less reactive in certain substitution reactions.

    4-(Hydroxymethyl)cyclohexanol: The reduced form of 4-(Hydroxymethyl)cyclohexanone, with different reactivity and applications.

    Cyclohexanol: Similar structure but lacks the ketone functionality, leading to different chemical behavior.

Uniqueness: this compound is unique due to the presence of both a hydroxymethyl group and a ketone functionality, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and industrial applications .

Biological Activity

4-(Hydroxymethyl)cyclohexanone, a compound with the molecular formula C7_7H12_{12}O, is of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and potential applications of this compound based on diverse sources.

  • Molecular Formula : C7_7H12_{12}O
  • Molecular Weight : 112.17 g/mol
  • CAS Number : 38580-68-6

Biological Activity Overview

This compound has been studied for various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects. The following sections detail specific findings related to these activities.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of several Gram-positive bacteria, which is particularly relevant in the context of increasing antibiotic resistance.

  • Mechanism of Action : The compound appears to interfere with bacterial cell wall synthesis, making bacteria more susceptible to host immune responses. This mechanism aligns with findings that compounds modifying cell wall components can enhance the effectiveness of innate immune mechanisms like cationic antimicrobial peptides (CAMP) .

Anti-inflammatory Effects

In studies assessing the anti-inflammatory properties of this compound, it has been noted to reduce pro-inflammatory cytokine production in vitro. This suggests a potential role in managing inflammatory conditions.

  • Case Study : In a controlled study involving macrophage cell lines, treatment with this compound resulted in a significant decrease in tumor necrosis factor-alpha (TNF-α) levels, indicating its potential as an anti-inflammatory agent .

Research Findings

Study Findings
Bacterial Growth InhibitionSignificant inhibition of Gram-positive bacteria; enhances susceptibility to CAMP .
Cytokine ProductionReduced TNF-α production in macrophages .
Anticancer PotentialPreliminary studies suggest cytotoxic effects on cancer cell lines, warranting further research.

Potential Applications

The diverse biological activities of this compound suggest several potential applications:

  • Pharmaceutical Development : Its derivatives may be utilized in drug formulation due to their biological activity.
  • Antimicrobial Agents : Given its effectiveness against resistant bacterial strains, it could serve as a basis for new antimicrobial therapies.
  • Anti-inflammatory Treatments : The compound's ability to modulate inflammatory responses presents opportunities for developing treatments for chronic inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Hydroxymethyl)cyclohexanone
Reactant of Route 2
4-(Hydroxymethyl)cyclohexanone

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